molecular formula C13H9Br2N B14539052 Benzenamine, 4-bromo-N-[(3-bromophenyl)methylene]- CAS No. 62305-67-3

Benzenamine, 4-bromo-N-[(3-bromophenyl)methylene]-

Cat. No.: B14539052
CAS No.: 62305-67-3
M. Wt: 339.02 g/mol
InChI Key: NUVWQLGISUEJKS-UHFFFAOYSA-N
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Description

Benzenamine, 4-bromo-N-[(3-bromophenyl)methylene]- is an organic compound with the molecular formula C13H9Br2N It is a derivative of benzenamine (aniline) where the amino group is substituted with a 4-bromo group and a methylene bridge linked to a 3-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-bromo-N-[(3-bromophenyl)methylene]- typically involves the condensation reaction between 4-bromoaniline and 3-bromobenzaldehyde. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-bromo-N-[(3-bromophenyl)methylene]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenamine, 4-bromo-N-[(3-bromophenyl)methylene]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-bromo-N-[(3-bromophenyl)methylene]- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. It may also inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-bromo-: A simpler derivative with only a 4-bromo substitution.

    Benzenamine, 4-bromo-3-chloro-: Contains both bromo and chloro substituents.

    Benzenamine, 4-bromo-N-(phenylmethylene)-: Similar structure but with a phenyl group instead of a 3-bromophenyl group.

Uniqueness

Benzenamine, 4-bromo-N-[(3-bromophenyl)methylene]- is unique due to the presence of both bromo substituents and the methylene bridge, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

62305-67-3

Molecular Formula

C13H9Br2N

Molecular Weight

339.02 g/mol

IUPAC Name

1-(3-bromophenyl)-N-(4-bromophenyl)methanimine

InChI

InChI=1S/C13H9Br2N/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-9H

InChI Key

NUVWQLGISUEJKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NC2=CC=C(C=C2)Br

Origin of Product

United States

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